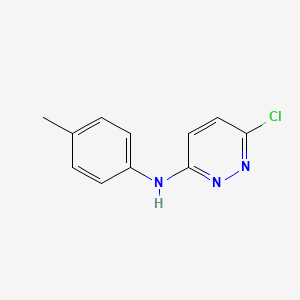

6-chloro-N-(4-methylphenyl)pyridazin-3-amine

Description

6-Chloro-N-(4-methylphenyl)pyridazin-3-amine is a pyridazine derivative characterized by a chloro substituent at the 6-position and a 4-methylphenyl group attached to the pyridazin-3-amine moiety.

Properties

IUPAC Name |

6-chloro-N-(4-methylphenyl)pyridazin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3/c1-8-2-4-9(5-3-8)13-11-7-6-10(12)14-15-11/h2-7H,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDFIBZRYTAEYMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30423364 | |

| Record name | 6-Chloro-N-(4-methylphenyl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79232-88-5 | |

| Record name | 6-Chloro-N-(4-methylphenyl)-3-pyridazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79232-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N-(4-methylphenyl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 6-chloro-N-(4-methylphenyl)pyridazin-3-amine typically involves the reaction of 6-chloropyridazine with 4-methylaniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

6-chloro-N-(4-methylphenyl)pyridazin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Coupling Reactions: The compound can be involved in coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-chloro-N-(4-methylphenyl)pyridazin-3-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is studied for its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Industrial Applications: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-chloro-N-(4-methylphenyl)pyridazin-3-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pyridazin-3-amine scaffold is versatile, with modifications to the aryl/alkyl substituents significantly altering physicochemical and biological properties. Key analogs include:

6-Chloro-N-(2-Methoxyphenyl)Pyridazin-3-Amine

- Structure : Features a 2-methoxyphenyl group instead of 4-methylphenyl.

- Impact : The methoxy group enhances solubility via electron-donating resonance effects but may reduce membrane permeability. Crystallographic studies (R factor = 0.039) confirm a planar pyridazine ring with intermolecular N–H···N hydrogen bonds stabilizing the lattice .

6-(4-Chlorophenyl)-N-(3-Pyridylmethyl)Pyridazin-3-Amine

- Structure : Substitutes the 4-methylphenyl with a 4-chlorophenyl group and replaces the amine’s aryl group with a 3-pyridylmethyl moiety.

- The pyridylmethyl group introduces a basic nitrogen, improving solubility and hydrogen-bonding capacity. Molecular weight: 296.758 g/mol .

6-Chloro-N,N-Dimethylpyridazin-3-Amine

- Structure: Replaces the 4-methylphenyl with dimethylamino groups.

- Impact: The dimethylamino group reduces steric hindrance and increases metabolic stability but may lower target specificity. Similarity score: 0.85 vs. target compound .

6-Chloro-N-(2,6-Difluorobenzyl)Pyridazin-3-Amine

- Structure : Features a 2,6-difluorobenzyl group.

- Impact : Fluorine atoms enhance electronegativity and enable halogen bonding. Molecular weight: 255.65 g/mol; purity ≥95% .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility Trends |

|---|---|---|---|---|

| Target Compound | C₁₁H₁₀ClN₃ | ~249.7 (estimated) | 4-Methylphenyl | Moderate hydrophobicity |

| 6-Chloro-N-(2-Methoxyphenyl) | C₁₁H₁₀ClN₃O | 235.67 | 2-Methoxyphenyl | Higher solubility |

| 6-(4-Chlorophenyl)-N-(3-Pyridylmethyl) | C₁₆H₁₃ClN₄ | 296.76 | 4-Chlorophenyl, Pyridylmethyl | Enhanced H-bonding |

| 6-Chloro-N-(2,6-Difluorobenzyl) | C₁₁H₈ClF₂N₃ | 255.65 | 2,6-Difluorobenzyl | High electronegativity |

Biological Activity

6-Chloro-N-(4-methylphenyl)pyridazin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data tables.

Chemical Structure and Properties

The compound has the molecular formula and features a pyridazine ring substituted at the 6-position with a chlorine atom and at the nitrogen atom with a 4-methylphenyl group. This unique substitution pattern is believed to contribute to its biological properties.

Antimicrobial Activity

Research indicates that 6-chloro-N-(4-methylphenyl)pyridazin-3-amine exhibits notable antimicrobial properties. In vitro tests have demonstrated its efficacy against various bacterial strains. For instance, studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial action.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

Anticancer Activity

The anticancer potential of 6-chloro-N-(4-methylphenyl)pyridazin-3-amine has been explored in several studies, focusing on its effects on various cancer cell lines. Notably, it has shown promising results against colon cancer (HCT-116) and breast cancer (MCF-7) cell lines.

In Vitro Studies

In vitro assays have revealed that this compound can induce cytotoxicity in cancer cells through mechanisms such as apoptosis and cell cycle arrest. The following table summarizes the IC50 values for different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 21.2 | Induction of apoptosis |

| MCF-7 | 25.0 | Cell cycle arrest at G2/M phase |

In Vivo Studies

In vivo studies conducted on murine models have further validated the anticancer efficacy of this compound. For example, when administered to mice with Ehrlich’s ascites carcinoma (EAC), it exhibited significant tumor growth inhibition compared to control groups.

The biological activity of 6-chloro-N-(4-methylphenyl)pyridazin-3-amine is believed to be mediated through its interaction with specific molecular targets:

- VEGFR Kinase Inhibition : Molecular docking studies indicate that this compound binds effectively to the vascular endothelial growth factor receptor (VEGFR), inhibiting its kinase activity.

- Cell Cycle Regulation : It has been observed to interfere with cell cycle progression, particularly inducing G2/M phase arrest in cancer cells.

- Apoptotic Pathways : The compound appears to activate apoptotic pathways, leading to increased rates of programmed cell death in malignant cells.

Case Studies

-

Case Study on Colon Cancer :

- A study involving HCT-116 cells demonstrated that treatment with 6-chloro-N-(4-methylphenyl)pyridazin-3-amine resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 21.2 µM.

- Further analysis revealed that the compound induced apoptosis as evidenced by increased Annexin V staining.

-

Case Study on Breast Cancer :

- In MCF-7 cells, the compound exhibited an IC50 value of around 25 µM and was shown to cause G2/M phase arrest, highlighting its potential as a therapeutic agent against breast cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.